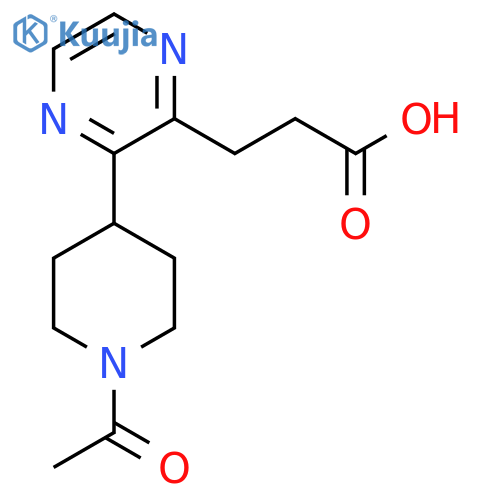Cas no 1316223-69-4 (3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid)

1316223-69-4 structure
商品名:3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid
CAS番号:1316223-69-4
MF:C14H19N3O3
メガワット:277.318963289261
CID:4694271
3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid
- 3-[3-(1-acetylpiperidin-4-yl)pyrazin-2-yl]propanoic acid
- 3-[3-(1-Acetyl-piperidin-4-yl)-pyrazin-2-yl]-propionic acid
-
- インチ: 1S/C14H19N3O3/c1-10(18)17-8-4-11(5-9-17)14-12(2-3-13(19)20)15-6-7-16-14/h6-7,11H,2-5,8-9H2,1H3,(H,19,20)
- InChIKey: SSYBRYYAPZUDIW-UHFFFAOYSA-N
- ほほえんだ: O=C(C)N1CCC(C2C(CCC(=O)O)=NC=CN=2)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 354
- トポロジー分子極性表面積: 83.4
3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655384-1g |
3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid |
1316223-69-4 | 98% | 1g |
¥10152.00 | 2024-08-09 | |
| Chemenu | CM334670-1g |
3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid |
1316223-69-4 | 95%+ | 1g |
$712 | 2021-08-18 | |
| Chemenu | CM334670-1g |
3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid |
1316223-69-4 | 95%+ | 1g |
$775 | 2023-01-19 |
3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid 関連文献
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
1316223-69-4 (3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid) 関連製品
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
